molecular formula C22H24N2O2 B2448095 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide CAS No. 862831-24-1

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2448095
CAS RN: 862831-24-1
M. Wt: 348.446
InChI Key: PACKDWLGZVDQHI-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide, also known as DPIA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : This compound is synthesized through cyclocondensation and other chemical reactions, demonstrating its adaptability in organic synthesis (Saxena et al., 2011).
  • Molecular Conformation Studies : Research on similar compounds shows different molecular conformations and hydrogen bonding, highlighting their structural complexity (Narayana et al., 2016).

Biological Activities and Applications

  • Antimicrobial Properties : Certain derivatives of this compound have been evaluated for their antimicrobial activities against various pathogens, showing promising results (Debnath & Ganguly, 2015).
  • Antifungal and Antimicrobial Agents : Some acetamide derivatives display significant antifungal properties against various species, indicating potential pharmaceutical applications (Bardiot et al., 2015).

Molecular Synthesis and Characterization

  • Complex Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized through various techniques, contributing to chemical knowledge and applications (Almutairi et al., 2018).
  • Versatility in Synthesis : The adaptability of this compound in different synthetic processes, including the synthesis of metal complexes, showcases its versatility (Sarhan, Lateef, & Waheed, 2017).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(13-14-17-9-5-4-6-10-17)23-22(26)21(25)20-16(2)24(3)19-12-8-7-11-18(19)20/h4-12,15H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKDWLGZVDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

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